4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone
Brand Name: Vulcanchem
CAS No.: 1536-63-6
VCID: VC20944909
InChI: InChI=1S/C10H8ClF3O2/c1-6(15)7-2-4-8(5-3-7)16-10(13,14)9(11)12/h2-5,9H,1H3
SMILES: CC(=O)C1=CC=C(C=C1)OC(C(F)Cl)(F)F
Molecular Formula: C10H8ClF3O2
Molecular Weight: 252.62 g/mol

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone

CAS No.: 1536-63-6

Cat. No.: VC20944909

Molecular Formula: C10H8ClF3O2

Molecular Weight: 252.62 g/mol

* For research use only. Not for human or veterinary use.

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone - 1536-63-6

Specification

CAS No. 1536-63-6
Molecular Formula C10H8ClF3O2
Molecular Weight 252.62 g/mol
IUPAC Name 1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone
Standard InChI InChI=1S/C10H8ClF3O2/c1-6(15)7-2-4-8(5-3-7)16-10(13,14)9(11)12/h2-5,9H,1H3
Standard InChI Key IOJWUGVGRMMRBU-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)OC(C(F)Cl)(F)F
Canonical SMILES CC(=O)C1=CC=C(C=C1)OC(C(F)Cl)(F)F

Introduction

Physical and Chemical Properties

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone possesses specific physical and chemical characteristics that are fundamental to understanding its behavior in various chemical environments and applications. These properties are summarized in Table 1 below.

Table 1: Physical and Chemical Properties of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone

PropertyValueSource
IUPAC Name1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone
CAS Number1536-63-6
Molecular FormulaC₁₀H₈ClF₃O₂
Molecular Weight252.62 g/mol
Physical StateNot specified in sources-
Boiling Point289.9°C at 760 mmHg
Density1.332 g/cm³
Flash Point116.7°C
Exact Mass252.01600
LogP3.39520
Vapor Pressure0.00214 mmHg at 25°C
Index of Refraction1.469
The compound is identifiable through various chemical identifiers, which are essential for database searches and chemical literature references. These identifiers are presented in Table 2.

Table 2: Chemical Identifiers of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone

Identifier TypeValueSource
InChIInChI=1S/C10H8ClF3O2/c1-6(15)7-2-4-8(5-3-7)16-10(13,14)9(11)12/h2-5,9H,1H3
InChI KeyIOJWUGVGRMMRBU-UHFFFAOYSA-N
Canonical SMILESCC(=O)C1=CC=C(C=C1)OC(C(F)Cl)(F)F
DSSTOX Substance IDDTXSID70605526

Preparation Methods

The synthesis of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone typically involves the reaction of 4'-hydroxyacetophenone with 2-chloro-1,1,2-trifluoroethanol in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.
The general synthetic route can be represented as:
4'-hydroxyacetophenone + 2-chloro-1,1,2-trifluoroethanol → 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone
This synthesis typically requires several steps:

  • Preparation of the starting materials

  • Base-catalyzed nucleophilic substitution reaction

  • Purification of the product through techniques such as recrystallization or column chromatography
    Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The specific conditions, including temperature, reaction time, and purification protocols, may vary depending on the desired purity and scale of production.

Chemical Reactions

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone can undergo various chemical reactions, primarily due to the reactivity of the ketone group and the halogenated substituents. Understanding these reactions is crucial for utilizing the compound in organic synthesis and potential applications.

Oxidation Reactions

The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide. The ketone group in the acetophenone moiety is particularly susceptible to oxidation.

Reduction Reactions

Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride or lithium aluminum hydride. The selectivity and efficiency of the reduction depend on the specific reducing agent and reaction conditions employed.

Substitution Reactions

The chloro group in the trifluoroethoxy moiety can undergo substitution with other nucleophiles under appropriate conditions. Potential nucleophiles include amines, thiols, and other electron-rich species. These substitution reactions can lead to diverse derivatives with modified properties.

Conformational Studies

Applications in Scientific Research

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone has several applications in scientific research, particularly in organic chemistry and potentially in medicinal chemistry.

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it versatile for creating diverse chemical entities.

Gas Chromatography Analysis

The compound has been studied in gas chromatography research. According to the NIST WebBook, the normal alkane retention index (RI) on a non-polar OV-101 column has been determined to be 1018 under specific temperature ramp conditions . This information is valuable for analytical chemists working with halogenated organic compounds.

Table 3: Gas Chromatography Parameters for 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone

Column typeActive phaseRetention Index (I)ConditionsSource
CapillaryOV-1011018Nitrogen, 6 K/min, 240°C @ 10 min; Column length: 25 m; Column diameter: 0.20 mm; T start: 60°C

Comparison with Related Compounds

Understanding the properties and behaviors of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone in relation to similar compounds can provide insights into structure-activity relationships and potential applications.

Table 4: Comparison with Similar Compounds

CompoundStructural DifferenceKey CharacteristicSource
4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenoneBase structureAcetophenone backbone with trifluoroethoxy group
4'-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acidCarboxylic acid instead of ketoneDifferent reactivity profile
2-Chloro-1,1,2-trifluoroethyl ethyl etherDifferent core structureSimpler ether structure
Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoateEster instead of ketoneDifferent functional group

Biological Activity

Research suggests that 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone and its derivatives may possess interesting biological properties, which could be relevant for pharmaceutical applications.

Enzyme Inhibition Studies

The compound can be utilized in studies involving enzyme inhibition. Its structural features may enhance binding affinity to specific molecular targets, potentially leading to modulation of enzymatic activity.

Activity TypeMechanismPotential ApplicationSource
Enzyme InhibitionBinding to specific molecular targetsModulation of enzymatic pathways
AnticancerInduction of apoptosis, cell cycle arrestDevelopment of anticancer agents
Metabolic Pathway ModulationInteraction with specific receptorsPotential use in metabolic disordersHypothesized based on structure

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